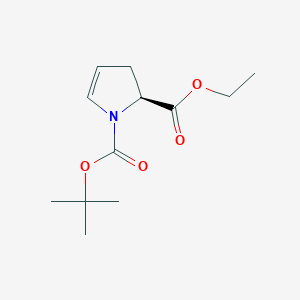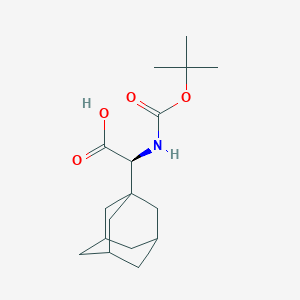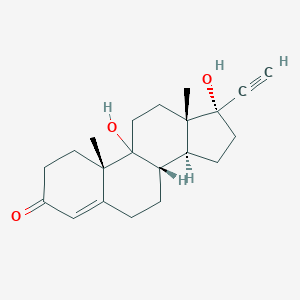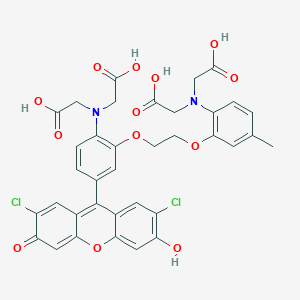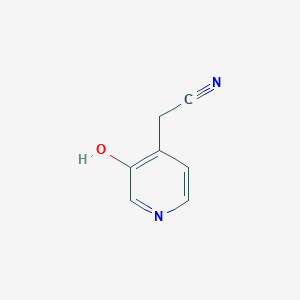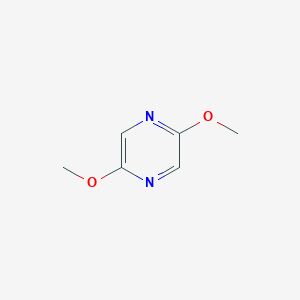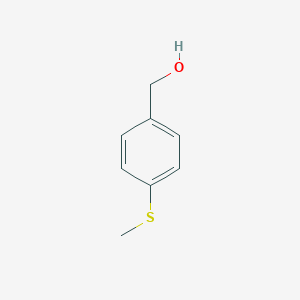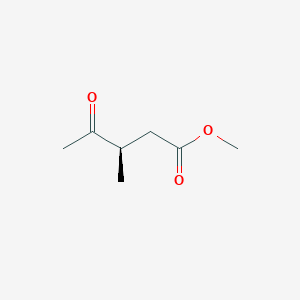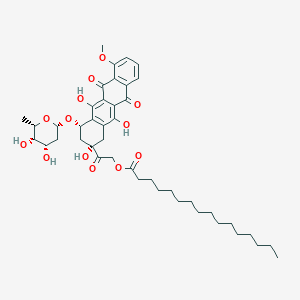
14-O-Palmitoylhydroxyrubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-O-Palmitoylhydroxyrubicin, also known as Palomid 529, is a small molecule drug that has been found to have potential therapeutic applications in various diseases. This drug is a derivative of rubicin, which is a natural product that has been used in chemotherapy. Palomid 529 has been found to have potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further research and development.
作用機序
14-O-Palmitoylhydroxyrubicin 529 exerts its effects through multiple mechanisms. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of cell death in cancer cells. 14-O-Palmitoylhydroxyrubicin 529 also inhibits the NF-kB pathway, which is involved in inflammation. This inhibition leads to a reduction in inflammation in inflammatory disorders. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to activate the autophagy pathway, which helps to clear damaged proteins and organelles from neurons.
生化学的および生理学的効果
14-O-Palmitoylhydroxyrubicin 529 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, protect neurons from damage, and improve cognitive function. 14-O-Palmitoylhydroxyrubicin 529 has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 14-O-Palmitoylhydroxyrubicin 529 is its potent anti-inflammatory and anti-cancer effects. This makes it a promising candidate for further research and development. However, one of the limitations of 14-O-Palmitoylhydroxyrubicin 529 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529.
将来の方向性
There are several future directions for research on 14-O-Palmitoylhydroxyrubicin 529. One area of interest is the development of 14-O-Palmitoylhydroxyrubicin 529 as a potential therapeutic for Alzheimer's disease. Another area of interest is the potential use of 14-O-Palmitoylhydroxyrubicin 529 in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529 in various diseases.
合成法
The synthesis of 14-O-Palmitoylhydroxyrubicin 529 involves the conversion of rubicin to the palmitoylated form. This is achieved through a series of chemical reactions, including esterification and acylation. The final product is a white powder that is soluble in organic solvents.
科学的研究の応用
14-O-Palmitoylhydroxyrubicin 529 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 14-O-Palmitoylhydroxyrubicin 529 has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 14-O-Palmitoylhydroxyrubicin 529 has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
特性
CAS番号 |
124622-11-3 |
|---|---|
製品名 |
14-O-Palmitoylhydroxyrubicin |
分子式 |
C43H58O13 |
分子量 |
782.9 g/mol |
IUPAC名 |
[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1 |
InChIキー |
RDEDPSBLVWCEFU-NWTUHTNFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
その他のCAS番号 |
124622-11-3 |
同義語 |
14-O-palmitoylhydroxyrubicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



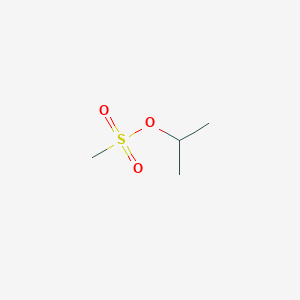
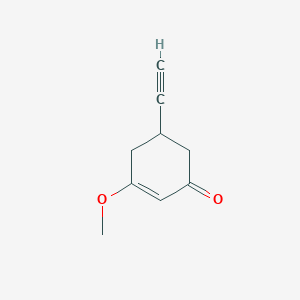
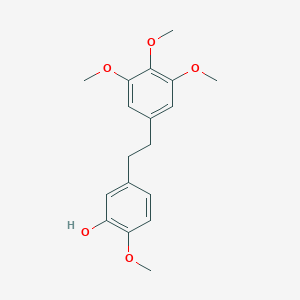
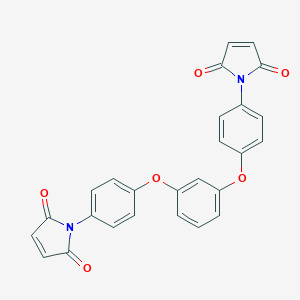
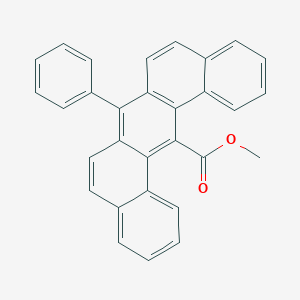
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
